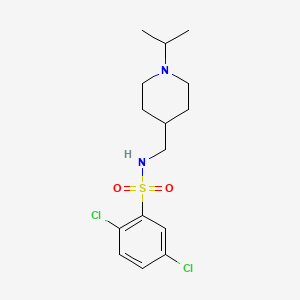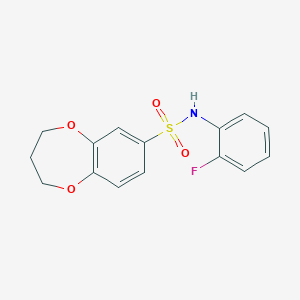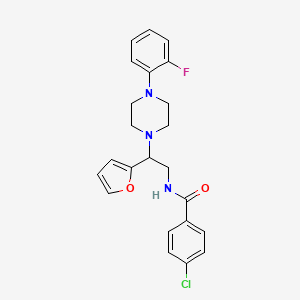
2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in the pharmaceutical industry due to their presence in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been published in several reviews .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)N1CCC(CC1)CNS(=O)(=O)c2cc(ccc2Cl)Cl . The InChI representation is InChI=1S/C15H22Cl2N2O2S/c1-11(2)19-7-5-12(6-8-19)10-18-22(20,21)15-9-13(16)3-4-14(15)17/h3-4,9,11-12,18H,5-8,10H2,1-2H3 . Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Photochemical Decomposition : A study by Zhou and Moore (1994) in the International Journal of Pharmaceutics explored the photochemical decomposition of sulfamethoxazole, a related benzenesulfonamide compound. They found that it is extremely photolabile in acidic aqueous solution, leading to various primary photoproducts. This research highlights the photochemical behavior of benzenesulfonamide derivatives, which is crucial for understanding their stability and degradation in environmental and pharmaceutical contexts (Zhou & Moore, 1994).
Synthesis and Molecular Structure : Research by Rublova et al. (2017) in the Journal of Molecular Structure focused on synthesizing new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. They used X-ray crystal diffraction to characterize the structure of these compounds. Understanding the molecular structure of such compounds is vital for their potential application in various fields, including materials science and pharmaceuticals (Rublova et al., 2017).
Synthesis and Biological Activity : A study by Iqbal et al. (2006) in the Journal of The Chinese Chemical Society reported the synthesis of benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety and evaluated their antimicrobial and anti-HIV activity. This indicates the potential therapeutic applications of benzenesulfonamide derivatives in medicine (Iqbal et al., 2006).
Optical Properties and Applications : Anwar et al. (2000) in Chemistry of Materials explored the preparation and crystal structures of ionic 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics. Such studies are crucial for developing materials with specific optical properties for use in technologies like lasers and optical data storage (Anwar et al., 2000).
Anticancer Activity : A study by Sławiński et al. (2012) in Monatshefte Fur Chemie synthesized novel benzenesulfonamide derivatives and evaluated their anticancer activity, indicating the potential of these compounds in cancer therapy (Sławiński et al., 2012).
DNA Binding and Cleavage : González-Álvarez et al. (2013) in Dalton Transactions studied mixed-ligand copper(II)-sulfonamide complexes and their effect on DNA binding, cleavage, and anticancer activity. Such research is significant for understanding how these compounds interact with biological molecules, which is essential for their application in medicine and biochemistry (González-Álvarez et al., 2013).
Solubility and Thermodynamic Properties : Li et al. (2019) in the Journal of Chemical & Engineering Data investigated the solubility and thermodynamic dissolution properties of benzenesulfonamide in various solvents. This research is critical for the development of pharmaceutical formulations and chemical processes involving these compounds (Li et al., 2019).
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that research into compounds like “2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide” will continue to be a focus in the future.
Propriétés
IUPAC Name |
2,5-dichloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2S/c1-11(2)19-7-5-12(6-8-19)10-18-22(20,21)15-9-13(16)3-4-14(15)17/h3-4,9,11-12,18H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVSBRUOHGTWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2473262.png)

![N-(4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B2473267.png)

![2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2473269.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B2473270.png)

![1-benzyl-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2473274.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473276.png)

![6-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2473280.png)


